molecular formula C9H10BrClO4S B1527384 5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride CAS No. 1247381-44-7

5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride

Cat. No. B1527384
CAS RN: 1247381-44-7
M. Wt: 329.6 g/mol
InChI Key: RDEKFBRAXHKEEV-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a derivative of benzenesulfonyl chloride .


Synthesis Analysis

The synthesis of this compound can be achieved from 4-Bromoanisole . It may also be used in the preparation of various 1-bromo-3-heteroarylbenzene derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 329.6 . Its IUPAC name is 5-bromo-2-(2-methoxyethoxy)benzenesulfonyl chloride .


Chemical Reactions Analysis

This compound may be used in the preparation of the following 1-bromo-3-heteroarylbenzene derivatives: 2-(5-bromo-2-methoxyphenyl)benzofuran, 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole, and 2-(5-bromo-2-methoxyphenyl)benzoxazole .


Physical And Chemical Properties Analysis

The compound is a powder . Its InChI code is 1S/C9H10BrClO4S/c1-14-4-5-15-8-3-2-7 (10)6-9 (8)16 (11,12)13/h2-3,6H,4-5H2,1H3 .

Scientific Research Applications

5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride has been studied for its potential applications in various scientific fields. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential use in the synthesis of polymers and as a catalyst for organic reactions. Additionally, it has been used in the synthesis of nanoparticles and nanocomposites, as well as in the synthesis of organic semiconductors.

Mechanism of Action

The mode of action, biochemical pathways, and pharmacokinetics of a compound can depend on many factors, including its chemical structure, the presence of functional groups, and its physicochemical properties. For example, the presence of the sulfonyl chloride group in “5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride” suggests that it could potentially react with nucleophiles in a biological system .

The molecular and cellular effects of a compound are typically determined through experimental studies. These might involve observing the compound’s effects on cultured cells or model organisms, or studying its interactions with purified proteins or other biomolecules .

Environmental factors such as temperature, pH, and the presence of other chemicals can influence a compound’s stability and efficacy. For example, sulfonyl chlorides are typically sensitive to moisture and can readily hydrolyze in the presence of water .

Advantages and Limitations for Lab Experiments

The main advantages of using 5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride in lab experiments are its high purity, high yield, and low cost. It is also relatively easy to synthesize and is widely available. The main limitation of using this compound is that it can be difficult to work with due to its low solubility in water and its tendency to form solid crystals.

Future Directions

The potential applications of 5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride are vast and are still being explored. Possible future directions for research include its use in the synthesis of new pharmaceuticals, agrochemicals, and materials; its use as a catalyst for organic reactions; its use in the synthesis of nanoparticles and nanocomposites; its use in the synthesis of organic semiconductors; and its use in the synthesis of polymers. Additionally, further research into its mechanism of action and its safety and toxicity profile could be beneficial.

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEKFBRAXHKEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1247381-44-7
Record name 5-bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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